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Compound of Interest

Compound Name: CGP 12177 hydrochloride

Cat. No.: B1662269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CGP 12177 hydrochloride is a valuable pharmacological tool for studying the β-adrenergic

receptor system. It is a hydrophilic β-adrenergic receptor ligand known for its distinct

pharmacological profile, acting as a high-affinity antagonist at β1 and β2-adrenergic receptors

while exhibiting partial agonist activity at the β3-adrenergic receptor.[1][2][3] This unique

selectivity makes it an essential compound for differentiating β-adrenergic receptor subtypes

and investigating their downstream signaling pathways. This guide provides a comprehensive

overview of the chemical properties, structure, and key experimental methodologies associated

with CGP 12177 hydrochloride.

Chemical Properties and Structure of CGP 12177
Hydrochloride
CGP 12177 hydrochloride is a synthetic compound belonging to the aryloxypropanolamine

class of β-blockers. Its chemical structure and properties are well-defined, making it a reliable

agent for in vitro and in vivo studies.
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Property Value Reference

IUPAC Name

4-[3-[(1,1-

Dimethylethyl)amino]-2-

hydroxypropoxy]-1,3-dihydro-

2H-benzimidazol-2-one

hydrochloride

[2]

Alternate Names

(R)-4-(3-(tert-butylamino)-2-

hydroxypropoxy)-1H-

benzo[d]imidazol-2(3H)-one

hydrochloride; (±)-CGP 12177

hydrochloride

[1][4]

CAS Number 64208-32-8 [1][2][4]

Molecular Formula C14H21N3O3·HCl [1][2]

Molecular Weight 315.8 g/mol [1][2]

Appearance White to off-white solid [4]

Solubility Soluble in water to 50 mM [1][2][3]

Canonical SMILES
CC(C)(C)NC--INVALID-LINK--

O.Cl
[1]

InChI Key
YQVFCYCTITZLSX-

UHFFFAOYSA-N
[3]

Pharmacological Profile
CGP 12177 hydrochloride's pharmacological activity is characterized by its high affinity and

selectivity for β-adrenergic receptors. It is a potent antagonist of β1 and β2 subtypes and a

partial agonist of the β3 subtype.[1][2][3]
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Parameter Value Receptor Subtype Reference

Ki 0.9 nM β1 [1][2][3][4]

Ki 4 nM β2 [1][2][3][4]

Ki 88 nM β3 [1][2][3][4]

pKi 5.22
α1 (displacement of

[3H]prazosin)
[4]

log KD (3H-CGP

12177)
-9.84 ± 0.06 Human β2

log EC50 (cAMP

accumulation)
-8.90 ± 0.06 Human β2

log EC50 (CRE-

mediated

transcription)

-9.66 ± 0.04 Human β2

Key Experimental Methodologies
The characterization of CGP 12177 hydrochloride's interaction with β-adrenergic receptors

involves several key in vitro assays. The following are detailed protocols for these experiments.

Radioligand Binding Assay using [3H]-CGP 12177
This assay is used to determine the affinity (Kd) and density (Bmax) of β-adrenergic receptors

in a given cell or tissue preparation.

Materials:

Cells or tissue membranes expressing β-adrenergic receptors

[3H]-CGP 12177 (radioligand)

Unlabeled CGP 12177 or another high-affinity β-adrenergic antagonist (e.g., propranolol) for

determining non-specific binding
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

Wash buffer (ice-cold binding buffer)

Glass fiber filters (e.g., GF/C)

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation (if applicable):

1. Homogenize cells or tissue in cold lysis buffer.

2. Centrifuge at low speed to remove nuclei and cellular debris.

3. Centrifuge the supernatant at high speed to pellet the membranes.

4. Resuspend the membrane pellet in binding buffer.

5. Determine protein concentration using a suitable method (e.g., BCA assay).

Assay Setup:

1. In a 96-well plate, add the following to each well:

Membrane preparation (typically 50-100 µg protein)

Binding buffer

For total binding wells: Add buffer.

For non-specific binding wells: Add a high concentration of unlabeled antagonist (e.g.,

10 µM propranolol).

Add increasing concentrations of [3H]-CGP 12177.
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2. Incubate the plate at 37°C for 60 minutes with gentle agitation.

Filtration and Washing:

1. Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

2. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Quantification:

1. Place the filters in scintillation vials.

2. Add scintillation cocktail to each vial.

3. Count the radioactivity in a scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot specific binding as a function of [3H]-CGP 12177 concentration.

3. Determine Kd and Bmax values by non-linear regression analysis using a one-site binding

model.

Sample Preparation

Assay Incubation

Separation Detection & AnalysisPrepare Membranes or Cells

Add [3H]-CGP 12177

Add Unlabeled Ligand
(for non-specific binding)

Incubate at 37°C Rapid Filtration Wash Filters Scintillation Counting Data Analysis
(Kd, Bmax)

Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.
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cAMP Accumulation Assay (HTRF)
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second

messenger produced upon activation of Gs-coupled receptors like the β-adrenergic receptors.

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this

measurement.

Materials:

Cells expressing the β-adrenergic receptor of interest

Cell culture medium

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

CGP 12177 hydrochloride and other test compounds

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

384-well white plates

HTRF-compatible plate reader

Procedure:

Cell Preparation:

1. Culture cells to the desired confluency.

2. Detach cells and resuspend in stimulation buffer to the optimized cell density.

Assay Setup:

1. Dispense cells into the wells of a 384-well plate.

2. Add test compounds (agonists or antagonists) at various concentrations. For antagonist

testing, pre-incubate with the antagonist before adding a known agonist.

3. Incubate the plate at room temperature for 30 minutes.
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Detection:

1. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

2. Incubate for 60 minutes at room temperature, protected from light.

Measurement:

1. Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm

(donor) and 665 nm (acceptor).

Data Analysis:

1. Calculate the 665/620 nm ratio for each well.

2. Convert the ratio to cAMP concentration using a standard curve.

3. Plot the cAMP concentration against the log of the compound concentration to determine

EC50 or IC50 values.

CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is

activated downstream of cAMP and Protein Kinase A (PKA).

Materials:

HEK293 cells (or other suitable cell line)

Cell culture medium

CRE-luciferase reporter vector

Vector for constitutive expression of a control reporter (e.g., Renilla luciferase)

Transfection reagent

CGP 12177 hydrochloride and other test compounds
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Luciferase assay reagent (e.g., Dual-Glo®)

Luminometer

Procedure:

Cell Transfection:

1. Co-transfect cells with the CRE-luciferase reporter vector and the control reporter vector.

2. Plate the transfected cells in a 96-well plate and allow them to recover overnight.

Compound Treatment:

1. Replace the medium with serum-free medium containing the test compounds at various

concentrations.

2. Incubate for 4-6 hours at 37°C in a CO2 incubator.

Luciferase Assay:

1. Equilibrate the plate to room temperature.

2. Add the luciferase assay reagent to each well.

3. Incubate for 10-15 minutes at room temperature.

Measurement:

1. Measure the luminescence of the firefly (CRE-driven) and Renilla (control) luciferases

sequentially in a luminometer.

Data Analysis:

1. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

2. Plot the normalized luciferase activity against the log of the compound concentration to

determine EC50 or IC50 values.
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Cell Preparation Compound Treatment Detection Data Analysis

Plate Cells Add Test Compound Incubate Add Detection Reagents Read Signal
(Fluorescence/Luminescence) Calculate EC50/IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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